molecular formula C15H18FN5O B5478065 2-[5-(2-Fluoro-phenyl)-tetrazol-2-yl]-1-(3-methyl-piperidin-1-yl)-ethanone

2-[5-(2-Fluoro-phenyl)-tetrazol-2-yl]-1-(3-methyl-piperidin-1-yl)-ethanone

Cat. No.: B5478065
M. Wt: 303.33 g/mol
InChI Key: FAHLQSHQPIAXCN-UHFFFAOYSA-N
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Description

2-[5-(2-Fluoro-phenyl)-tetrazol-2-yl]-1-(3-methyl-piperidin-1-yl)-ethanone is a complex organic compound that features a tetrazole ring, a fluorinated phenyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Fluoro-phenyl)-tetrazol-2-yl]-1-(3-methyl-piperidin-1-yl)-ethanone typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. This reaction often requires a catalyst such as zinc chloride and is carried out under reflux conditions.

    Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with a primary amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Fluoro-phenyl)-tetrazol-2-yl]-1-(3-methyl-piperidin-1-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the tetrazole ring.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl ring, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Substituted phenyl derivatives with various nucleophiles replacing the fluorine atom.

Scientific Research Applications

2-[5-(2-Fluoro-phenyl)-tetrazol-2-yl]-1-(3-methyl-piperidin-1-yl)-ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine moiety.

    Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[5-(2-Fluoro-phenyl)-tetrazol-2-yl]-1-(3-methyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its specific application.

    Pathways Involved: The pathways involved could include signal transduction, neurotransmission, or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-1-(3-methyl-piperidin-1-yl)-ethanone
  • 2-[5-(2-Bromo-phenyl)-tetrazol-2-yl]-1-(3-methyl-piperidin-1-yl)-ethanone
  • 2-[5-(2-Methyl-phenyl)-tetrazol-2-yl]-1-(3-methyl-piperidin-1-yl)-ethanone

Uniqueness

The presence of the fluorine atom in 2-[5-(2-Fluoro-phenyl)-tetrazol-2-yl]-1-(3-methyl-piperidin-1-yl)-ethanone imparts unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

2-[5-(2-fluorophenyl)tetrazol-2-yl]-1-(3-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O/c1-11-5-4-8-20(9-11)14(22)10-21-18-15(17-19-21)12-6-2-3-7-13(12)16/h2-3,6-7,11H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHLQSHQPIAXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CN2N=C(N=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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